4-(4-amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide
Overview
Description
4-(4-amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxamide group and an amino-methylphenoxy group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide typically involves multiple steps, starting with the preparation of 4-amino-3-methylphenol. This intermediate can be synthesized from m-cresol through nitrosation and hydrogenation reactions . The subsequent steps involve the coupling of 4-amino-3-methylphenol with a pyridine derivative under specific reaction conditions, such as the use of palladium catalysts in Suzuki–Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can optimize reaction conditions and kinetics, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
4-(4-amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The phenoxy and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these back to the original amino compound .
Scientific Research Applications
4-(4-amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-end resins and as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformation, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-amino-3-methylphenol: A precursor in the synthesis of the target compound.
N-(3-Amino-4-methylphenyl)benzamide: Shares structural similarities and is used in similar applications.
Uniqueness
4-(4-amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
4-(4-amino-3-methylphenoxy)-N-methylpyridine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-7-10(3-4-12(9)15)19-11-5-6-17-13(8-11)14(18)16-2/h3-8H,15H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSSBCSNKRMGDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC(=NC=C2)C(=O)NC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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